molecular formula C14H12N2O3 B107647 4-(Methylamino)-3-nitrophenyl phenyl ketone CAS No. 66353-71-7

4-(Methylamino)-3-nitrophenyl phenyl ketone

Cat. No. B107647
CAS RN: 66353-71-7
M. Wt: 256.26 g/mol
InChI Key: FFJICZMWZQXOLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ketone group and the introduction of the nitro and methylamino groups. A review of impurity profiles in methamphetamine seizures suggests that the compound could be synthesized from precursors like α-phenylacetoacetonitrile (APAAN), α-phenylacetoamide (APAA) and methyl α-acetylphenylacetate (MAPA) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of a ketone group would mean a carbonyl group (C=O) is present, while the nitro group would consist of one nitrogen atom and two oxygen atoms (NO2). The methylamino group would consist of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .


Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, aldehydes and ketones can undergo a number of reactions, including nucleophilic addition reactions . Additionally, the presence of the nitro group could make the compound susceptible to reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemical species .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • A study discussed the synthesis of 3-alkylamino-5-arylthiophenes using active methylene compounds, demonstrating a methodology that could potentially apply to the synthesis or functionalization of compounds similar to 4-(Methylamino)-3-nitrophenyl phenyl ketone (Kim & Kim, 2000).
  • Another research focused on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, suggesting the environmental implications of related nitrophenyl compounds and their microbial interactions (B. Bhushan et al., 2000).
  • The fungicidal properties of 2-amino-4-nitrophenol and its derivatives were studied, indicating the potential of nitrophenyl compounds in developing new fungicides (L. Mukhtorov et al., 2019).

Catalysis and Material Science

  • Research on the formation of α-aryl ketones using bulky, electron-rich phosphine ligands with Pd(OAc)2 as catalysts shows the importance of specific functional groups in organic synthesis, which may relate to the functionalization of 4-(Methylamino)-3-nitrophenyl phenyl ketone (J. Fox et al., 2000).

Biodegradation and Environmental Chemistry

  • The study on 3-methyl-4-nitrophenol's biodegradation pathways by Ralstonia sp. SJ98 highlights the environmental degradation processes that could potentially apply to related compounds, offering insights into detoxification or recycling strategies for nitrophenyl ketones (B. Bhushan et al., 2000).

Safety And Hazards

As with any chemical compound, handling “4-(Methylamino)-3-nitrophenyl phenyl ketone” would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and ensuring that the compound is used in a well-ventilated area .

properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-12-8-7-11(9-13(12)16(18)19)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJICZMWZQXOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216564
Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-3-nitrophenyl phenyl ketone

CAS RN

66353-71-7
Record name [4-(Methylamino)-3-nitrophenyl]phenylmethanone
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Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Record name NSC86482
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Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Record name 4-(methylamino)-3-nitrophenyl phenyl ketone
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Synthesis routes and methods

Procedure details

11 g of 4-chloro-3-nitro-benzophenone, 20 g of methylamine, 153.4 g of methanol and 27.5 g of sulpholane are warmed to 125° for 15 hours in a closed vessel. The reaction solution is evaporated to dryness, the residue is boiled thoroughly with 400 ml of 2 N hydrochloric acid for 20 minutes and the precipitate is filtered off, washed with water and dissolved in methylene chloride. After drying over sodium sulphate and evaporating, 4-methylamino-3-nitro-benzophenone with a melting point of 198°-201° is obtained.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
153.4 g
Type
solvent
Reaction Step One

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